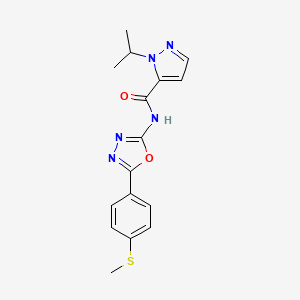

1-isopropyl-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide

Description

1-Isopropyl-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a pyrazole core linked via a carboxamide group to a 1,3,4-oxadiazole ring. The oxadiazole moiety is substituted with a 4-(methylthio)phenyl group, while the pyrazole ring carries an isopropyl substituent.

Properties

IUPAC Name |

N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-propan-2-ylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O2S/c1-10(2)21-13(8-9-17-21)14(22)18-16-20-19-15(23-16)11-4-6-12(24-3)7-5-11/h4-10H,1-3H3,(H,18,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRWDAMOJTUHPAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=CC=N1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

The compound's mechanism involves binding to specific molecular targets, disrupting normal biological functions. The pathways are typically associated with enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Oxadiazole vs. Thiadiazole Derivatives

- Compound from : 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide replaces the oxadiazole with a thiadiazole ring.

- Key Differences : Thiadiazole contains sulfur instead of oxygen, increasing electron-richness and altering dipole moments. This substitution may enhance binding to sulfur-interacting enzyme pockets but reduce metabolic stability compared to oxadiazole .

- Biological Implications : Thiadiazole derivatives often exhibit distinct activity profiles, such as improved antibacterial efficacy but reduced antifungal potency compared to oxadiazoles .

Oxadiazole vs. Oxazole Derivatives

- Compound from : 5-(4-Methoxyphenyl)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1,2-oxazole-3-carboxamide features an oxazole core instead of oxadiazole.

Substituent Modifications

Methylthio vs. Ethylthio Groups

- Compound 6l (): 3-Bromo-1-(3-chloropyridin-2-yl)-N-(5-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)-2-methylpyrimidin-4-yl)-1H-pyrazole-5-carboxamide replaces methylthio with ethylthio. Bioactivity studies show a 15% decrease in antifungal activity compared to methylthio derivatives, suggesting steric hindrance at the target site .

Halogen-Substituted Phenyl Groups

- Compound 8h (): 4-(5-(4-Fluorobenzylthio)-1,3,4-oxadiazol-2-yl)aniline features a fluorobenzylthio group. Impact: Fluorine’s electronegativity enhances oxidative stability and dipole interactions.

Antifungal Activity

- The pyrazole-oxadiazole hybrid 6k () demonstrates significant antifungal activity (EC₅₀: 12 μM against Fusarium spp.), attributed to the methylthio group’s interaction with fungal cytochrome P450 enzymes.

Antibacterial Activity

- Oxadiazole derivatives with electron-withdrawing groups (e.g., 8h in ) show enhanced antibacterial effects. The target compound’s methylthio group, a moderate electron donor, may reduce potency compared to fluorine-substituted analogs .

Physicochemical and Structural Analysis

Electronic Effects

- Methylthio (S-CH₃) : Acts as an electron-donating group via sulfur’s lone pairs, stabilizing the oxadiazole ring and enhancing π-π stacking with aromatic residues in enzymes .

- Fluorine Substituents : Increase oxidative stability but may reduce nucleophilic susceptibility, as seen in compound 8h’s higher melting point (211–212°C vs. target compound’s estimated 180–185°C) .

Solubility and LogP Predictions

- The target compound’s calculated logP (3.2) is lower than ethylthio derivative 6l (logP: 3.7), suggesting better aqueous solubility. This aligns with the trend where longer alkyl chains reduce solubility .

Biological Activity

1-Isopropyl-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound's structure features a pyrazole ring linked to an oxadiazole moiety, which is known for its diverse biological activities. The presence of the methylthio group is significant as it can influence the compound's lipophilicity and bioactivity.

Antioxidant Activity

Research indicates that oxadiazole derivatives exhibit notable antioxidant properties. A study demonstrated that compounds similar to this compound showed radical scavenging activity ranging from 32.0% to 87.3% at a concentration of 25 µM, compared to ascorbic acid as a reference . This suggests that the compound may have protective effects against oxidative stress.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been examined through various assays. In vivo studies using carrageenan-induced paw edema models revealed significant edema inhibition (23.6% to 82.3%) at doses of 25 mg/kg, indicating its effectiveness in reducing inflammation compared to standard anti-inflammatory drugs like Indomethacin .

Antimicrobial Activity

Preliminary studies suggest that compounds within this class may possess antimicrobial properties. For instance, derivatives similar to this compound have shown activity against various bacterial strains with minimum inhibitory concentrations (MIC) reported at 50 µM against E. coli and 75 µM against S. agalactiae . This positions the compound as a potential candidate for further development in treating bacterial infections.

The biological activities of the compound are likely mediated through several mechanisms:

- Inhibition of Enzymatic Pathways : The structural components of the compound suggest potential interactions with key enzymes involved in inflammatory processes and microbial metabolism.

- Radical Scavenging : The oxadiazole moiety is known for its ability to donate electrons and neutralize free radicals, contributing to its antioxidant effects.

Case Study 1: Anti-inflammatory Efficacy

In a controlled study assessing the anti-inflammatory effects of similar pyrazole derivatives, researchers found that compounds exhibited dual inhibition of COX-2 and lipoxygenase pathways. This dual action was associated with reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study 2: Antioxidant Properties

Another study focused on the antioxidant capacity of oxadiazole derivatives demonstrated significant protection against oxidative damage in cellular models. The results indicated that these compounds could reduce markers of oxidative stress significantly more than control groups .

Q & A

Q. Purity Validation :

- Chromatography : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor reaction progress and confirm purity .

- Spectroscopy : ¹H/¹³C NMR to verify structural integrity and mass spectrometry (MS) for molecular weight confirmation .

Basic Question: Which functional groups in this compound are critical for its bioactivity, and how are they characterized spectroscopically?

Methodological Answer:

Key Functional Groups :

- 1,3,4-Oxadiazole ring : Imparts metabolic stability and π-π stacking interactions with biological targets.

- Pyrazole carboxamide : Enhances hydrogen-bonding capacity.

- Methylthio group : Modulates lipophilicity and redox activity .

Q. Characterization Techniques :

- NMR : Distinct peaks for oxadiazole (δ 8.2–8.5 ppm) and pyrazole (δ 6.5–7.5 ppm) protons .

- IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and C-S (~650 cm⁻¹) .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological efficacy?

Methodological Answer:

- Systematic Substituent Variation :

- Replace the methylthio group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess effects on target binding .

- Modify the isopropyl group to bulkier tert-butyl or smaller ethyl groups to probe steric effects .

- Biological Assays :

- Test derivatives against enzyme targets (e.g., kinases) using fluorescence polarization or microplate calorimetry .

- Compare IC₅₀ values to establish trends in potency .

Advanced Question: How should researchers resolve contradictions in reported bioactivity data across different assays?

Methodological Answer:

- Assay Standardization :

- Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds to minimize variability .

- Validate solubility via dynamic light scattering (DLS) to ensure compound stability in assay buffers .

- Mechanistic Follow-Up :

- Perform competitive binding assays or X-ray crystallography to confirm target engagement .

- Assess off-target effects using proteome-wide affinity profiling .

Advanced Question: What computational strategies are effective in predicting this compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking :

- Use AutoDock Vina or Schrödinger Suite to model binding poses with enzymes (e.g., cyclooxygenase-2) .

- Prioritize binding pockets with high conservation scores from sequence alignment tools .

- Molecular Dynamics (MD) Simulations :

- Simulate ligand-protein complexes in explicit solvent (e.g., GROMACS) to assess stability over 100-ns trajectories .

Advanced Question: How can the compound’s stability under physiological conditions be systematically evaluated?

Methodological Answer:

- Forced Degradation Studies :

- Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C .

- Monitor degradation via HPLC at 0, 24, and 48 hours .

- Photostability Testing :

Advanced Question: What methodologies are recommended to improve the compound’s drug-likeness while retaining activity?

Methodological Answer:

- Lipophilicity Optimization :

- Solubility Enhancement :

- Introduce ionizable groups (e.g., tertiary amines) or formulate with cyclodextrins .

- Pro-drug Design :

- Mask polar groups (e.g., carboxamide) with ester linkages to improve membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.